molecular formula C15H22Cl2N2O B7870081 (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7870081
M. Wt: 317.3 g/mol
InChI Key: WPRYWCOBIGKQKG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide is a halogenated amide derivative characterized by its stereospecific (S)-configuration, a 3,4-dichlorobenzyl group, and an isopropyl substituent on the nitrogen atom. The compound’s structure includes a butyramide backbone with a methyl branch at the third carbon (Fig. 1). The presence of two chlorine atoms on the benzyl moiety likely increases lipophilicity and metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

(2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-5-6-12(16)13(17)7-11/h5-7,9-10,14H,8,18H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRYWCOBIGKQKG-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

A primary route involves the condensation of (S)-2-amino-3-methylbutyric acid with N-(3,4-dichloro-benzyl)-N-isopropylamine using carbodiimide-based coupling agents. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid moiety, facilitating nucleophilic attack by the secondary amine.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.

  • Temperature: 0–5°C during activation, followed by 18–24 hours at 25°C.

  • Additives: 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) to suppress racemization.

Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Chiral Resolution of Racemic Intermediates

For compounds lacking stereochemical purity, resolution using chiral auxiliaries is critical. Patent WO2018220646A1 describes the use of (S)-phenylethylamine or (S)-4-chloro-α-methylbenzylamine to form diastereomeric salts, which are separated via fractional crystallization.

Example Protocol:

  • React racemic 2-amino-3-methylbutyramide with (S)-phenylethylamine in ethanol.

  • Cool to −20°C to precipitate the (S)-enantiomer salt.

  • Neutralize with aqueous HCl to isolate the free amine.

Enantiomeric Excess (ee): >98% as confirmed by chiral HPLC.

Reductive Amination of Ketone Precursors

An alternative pathway utilizes reductive amination of 3-methyl-2-oxobutanamide with N-(3,4-dichloro-benzyl)-N-isopropylamine. Sodium cyanoborohydride (NaBH3CN) or borane-dimethylsulfide (BH3·SMe2) serves as the reducing agent.

Optimized Parameters:

  • Solvent: Methanol or ethanol with 2% acetic acid.

  • Molar Ratio: 1:1.2 (ketone:amine).

  • Reaction Time: 12 hours at 60°C.

Yield: 65–70% with 95% ee.

Critical Analysis of Purification Techniques

Solvent Extraction and Crystallization

Post-synthesis purification often involves liquid-liquid extraction to remove unreacted starting materials. Ethyl acetate/water partitions are preferred due to the compound’s moderate polarity. Subsequent recrystallization from ethanol/water (3:1) enhances purity to >99%.

Typical Workflow:

  • Quench reaction with saturated NaHCO3.

  • Extract with ethyl acetate (3×).

  • Dry over Na2SO4, concentrate, and recrystallize.

Chromatographic Methods

Flash chromatography on silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves closely related impurities. For large-scale production, simulated moving bed (SMB) chromatography is cost-effective.

Elution Profile:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase: 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (65:35).

Comparative Evaluation of Synthetic Strategies

MethodYield (%)Purity (%)Enantiomeric Excess (%)Scalability
Carbodiimide Coupling68–72>9998Moderate
Reductive Amination65–709795High
Chiral Resolution60–6599.5>99Low

Key Observations:

  • Carbodiimide coupling offers superior stereochemical outcomes but requires stringent anhydrous conditions.

  • Reductive amination is scalable but necessitates rigorous pH control to minimize imine byproducts.

Advanced Characterization and Quality Control

Spectroscopic Confirmation

  • NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (d, J = 2.0 Hz, 1H, ArH), 4.52 (s, 2H, N-CH2-Ar), 3.85–3.78 (m, 1H, CH(CH3)2), 2.95 (dd, J = 13.6, 6.8 Hz, 1H, NHCH2), 1.42 (d, J = 6.8 Hz, 6H, (CH3)2CH).

  • HPLC-MS: m/z 317.3 [M+H]⁺, retention time 8.2 min (Zorbax SB-C18).

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Ethyl acetate and hexane are reclaimed via distillation (70–80°C, 200 mbar), reducing raw material costs by 40%. Effluent treatment includes activated carbon filtration to adsorb chlorinated byproducts .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared to four analogs (Table 1):

Compound Name Key Functional Groups Molecular Formula Molecular Weight (Da)
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide Dichlorobenzyl, isopropyl, methyl-butyramide C₁₆H₂₃Cl₂N₂O 330.3
3-Chloro-N-phenyl-phthalimide () Phthalimide, chloro, phenyl C₁₄H₈ClNO₂ 257.7
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a, ) Sulfamoyl, oxotetrahydrofuran, butyramide C₁₄H₁₉N₂O₅S 327.4
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide, hydroxy, dimethyl C₁₂H₁₇NO₂ 207.3
Anamorelin () Indole, piperidine, dimethylamino-carbamoyl C₂₉H₃₈ClN₅O₃ 583.1

Key Observations :

  • The target compound’s dichlorobenzyl group distinguishes it from non-halogenated analogs like 5a and the benzamide in . Halogens enhance lipophilicity (logP) and may improve blood-brain barrier penetration compared to polar groups like sulfamoyl or hydroxy .
  • Anamorelin () shares an amide backbone but incorporates a complex indole-piperidine system for ghrelin receptor targeting, unlike the simpler aliphatic/aromatic hybrid structure of the target compound .

Key Observations :

  • The target compound’s synthesis likely mirrors 5a (), employing nucleophilic acyl substitution, but with dichlorobenzylamine as a substrate. The absence of reported yields or melting points () may reflect proprietary or discontinued development status.
  • 5a–5d () demonstrate moderate yields (45–51%) and melting points correlating with alkyl chain length (142–182°C). The target compound’s dichlorobenzyl group could increase crystallinity and melting point relative to 5a .

Key Observations :

  • The dichlorobenzyl group in the target compound contrasts with anamorelin ’s indole system, suggesting divergent therapeutic targets. While anamorelin modulates appetite, the target compound’s application remains speculative but could involve CNS targets due to lipophilicity .
  • The hydroxy group in ’s benzamide enables coordination to transition metals (e.g., Pd), a feature absent in the target compound, which lacks a strong directing group .

Biological Activity

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological studies, structure-activity relationships, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by:

  • Amino Group : Essential for biological activity.
  • Dichlorobenzyl Moiety : Enhances lipophilicity, potentially influencing interactions with biological targets.
  • Isopropyl Group : Contributes to the steric properties of the molecule.

The unique combination of these structural features suggests that (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide may interact with specific receptors or enzymes, leading to various pharmacological effects.

The biological activity of this compound is primarily assessed through pharmacological studies that evaluate its efficacy against specific biological targets. The interaction with receptors or enzymes can lead to therapeutic effects, which are often influenced by factors such as dosage and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) .

Bioassays

Various bioassays have been employed to measure the compound's efficacy:

  • Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant effects in animal models. For instance, related benzyl derivatives have demonstrated efficacy in maximal electroshock seizure (MES) models .
  • CNS Activity : Compounds with similar structures have exhibited both CNS stimulation and depression, indicating a broad spectrum of neurological effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide. The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
N-(4-chlorobenzyl)-N-isopropyl-2-amino-3-methylbutyramideChlorobenzyl group; similar amide structurePotentially similar pharmacological effects
(S)-2-Amino-N-(benzyl)-N-isopropyl-3-methylbutyramideBenzyl instead of dichlorobenzylVaries based on substituent effects
N-(2-chlorobenzyl)-N-isopropyl-2-amino-3-methylbutyramideDifferent halogen substitutionMay exhibit different receptor interactions

The presence of the dichlorobenzyl moiety and the specific chiral configuration at the amino group confer distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds related to (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide. For example:

  • Anticonvulsant Studies : Research indicates that certain N'-benzyl 2-amino acetamides exhibit pronounced anticonvulsant activities in established animal models. These findings suggest that modifications to the benzyl group can significantly influence activity levels .
  • CNS Activity : A series of compounds containing dichlorobenzyl groups were evaluated for their CNS effects, revealing a unique profile where some compounds exhibited both stimulation and depression at varying doses .

Q & A

What are the recommended synthetic routes for enantioselective synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide?

Basic:
The compound’s synthesis typically involves amide bond formation between a chiral amino acid derivative and substituted benzyl/isopropyl amines. A common approach uses carbodiimide coupling agents (e.g., EDCI or DCC) with HOBt to activate the carboxyl group. For example, coupling (S)-2-amino-3-methylbutyric acid with 3,4-dichlorobenzyl-isopropyl amine under inert conditions (e.g., dry DCM, 0–5°C) yields the target amide. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to remove unreacted reagents .

Advanced:
To achieve high enantiomeric excess (>99%), asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can be employed. Alternatively, enzymatic resolution with lipases or esterases may separate undesired enantiomers. Critical parameters include reaction temperature (sub-ambient to prevent racemization) and solvent polarity (aprotic solvents like THF minimize side reactions). Post-synthesis, chiral HPLC (e.g., Chiralpak® IC column, hexane/isopropanol mobile phase) validates stereochemical integrity, referencing methods used for resolving epimers in structurally similar compounds .

How can researchers address discrepancies in reported bioactivity data for this compound?

Basic:
Discrepancies often arise from variations in assay conditions (e.g., buffer pH, temperature) or compound purity. Standardize protocols by:

  • Validating purity via HPLC (≥98%, C18 column, acetonitrile/water gradient) and LC-MS .
  • Replicating assays under controlled conditions (e.g., fixed incubation time, cell line passage number).

Advanced:
Conduct orthogonal bioassays (e.g., SPR for binding affinity vs. cellular functional assays) to confirm target engagement. If contradictory results persist, analyze metabolite profiles (LC-MS/MS) to identify degradation products or off-target interactions. For example, oxidation of the dichlorobenzyl group could alter activity, requiring stability studies under assay conditions (e.g., 37°C, 5% CO₂) .

What analytical techniques are critical for characterizing this compound’s stereochemistry and stability?

Basic:

  • NMR : ¹H/¹³C NMR confirms backbone structure (e.g., methyl groups at δ 0.8–1.2 ppm, amide protons at δ 6.5–8.0 ppm) .
  • HPLC : Reverse-phase HPLC (C18, UV detection at 254 nm) assesses purity.

Advanced:

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak® AD-H (hexane:ethanol 90:10, 1 mL/min) .
  • X-ray Crystallography : Determines absolute configuration for S-enantiomer validation.
  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, 1 week) and monitor degradation via UPLC-PDA .

How should researchers design experiments to evaluate this compound’s pharmacokinetic (PK) properties?

Basic:

  • Solubility : Use shake-flask method (PBS pH 7.4, 24h) with quantification via UV spectrophotometry.
  • Plasma Stability : Incubate compound in rat plasma (37°C, 1–24h), precipitate proteins with acetonitrile, and analyze supernatant via LC-MS .

Advanced:

  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor, tracking parent compound depletion over time. LC-MS/MS identifies major metabolites (e.g., hydroxylation at the benzyl group).
  • Caco-2 Permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high permeability) .

What strategies mitigate challenges in optimizing this compound’s selectivity for target receptors?

Basic:

  • Docking Studies : Use AutoDock Vina to model interactions with target vs. off-target receptors (e.g., GPCRs vs. kinases).
  • SAR Analysis : Synthesize analogs with halogen substitutions (e.g., 3,4-dichloro vs. 3-fluoro) to map pharmacophore requirements .

Advanced:

  • Cryo-EM/Co-crystallization : Resolve compound-receptor complexes to identify critical binding motifs (e.g., hydrogen bonds with Serine residues).
  • Functional Selectivity Assays : Compare cAMP accumulation (for GPCR targets) vs. β-arrestin recruitment to detect biased signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.